

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Methyl-Homopiperazines

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Compound of Interest

Compound Name:	1-Methyl-4-(4-nitrophenyl)-1,4-diazepane
CAS No.:	223786-22-9
Cat. No.:	B8810621

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Executive Summary & Technical Scope

Topic: N-Methyl-Homopiperazines (1-methyl-1,4-diazepanes) Primary Application: CNS Ligands (Dopamine, Serotonin, Sigma receptors), Kinase Inhibitors, and Cytotoxic Agents. The "Ring Expansion" Hypothesis: This guide evaluates the medicinal chemistry strategy of expanding the classic 6-membered piperazine ring to the 7-membered homopiperazine. This modification alters conformational entropy, basicity, and vector orientation of substituents, often resulting in distinct selectivity profiles compared to piperazine bioisosteres.

Comparative SAR Analysis: Homopiperazine vs. Piperazine[1]

Conformational Dynamics & Binding Topography

The transition from N-methyl-piperazine (6-membered) to N-methyl-homopiperazine (7-membered) is not merely a change in size; it is a change in flexibility.

- Piperazine: Exists predominantly in a rigid chair conformation. Substituents are fixed in axial/equatorial positions.

- Homopiperazine: Adopts multiple low-energy twist-chair and twist-boat conformations. This induced fit capability allows the scaffold to mold into cryptic pockets or accommodate bulky hydrophobic residues that rigid piperazines cannot.

Case Study A: Antipsychotic Potency (Dopamine/Serotonin)

In the development of haloperidol analogs (e.g., SYA 013), replacing the piperidine/piperazine moiety with a homopiperazine ring significantly alters receptor affinity profiles.^[1]

Table 1: Comparative Binding Affinity (

in nM) of Homopiperazine vs. Piperazine Analogs

Target Receptor	N-Methyl-Homopiperazine Analog (SYA 013 Class)	N-Methyl-Piperazine Analog	SAR Insight
Dopamine D4	6.6 nM (High Potency)	> 50 nM	The 7-membered ring favors the larger D4 binding pocket.
Dopamine D2	43.3 nM	~10-50 nM	Comparable affinity; ring expansion does not disrupt the essential salt bridge.
5-HT2A	23.3 nM	> 100 nM	Homopiperazine flexibility allows better pi-stacking alignment in the serotonin pocket.
Selectivity	High D4/D2 selectivity	Moderate/Low	Homopiperazine drives subtype selectivity.

Data Source: Derived from comparative studies on SYA 013 and related haloperidol bioisosteres [1].

Case Study B: Sigma Receptor Selectivity (vs)

Sigma receptors are critical targets for cancer and neuropathic pain. N-alkyl-piperazines (e.g., BD1063) are often non-selective or

selective. N-substituted homopiperazines have emerged as superior scaffolds for selectivity.

- Mechanism: The

pharmacophore requires a specific distance between the basic nitrogen and hydrophobic aromatic domains. The extra methylene group in the homopiperazine ring (

bridge) extends this vector, optimizing the fit for

.

- Performance:

- Piperazine Ligands: Often show

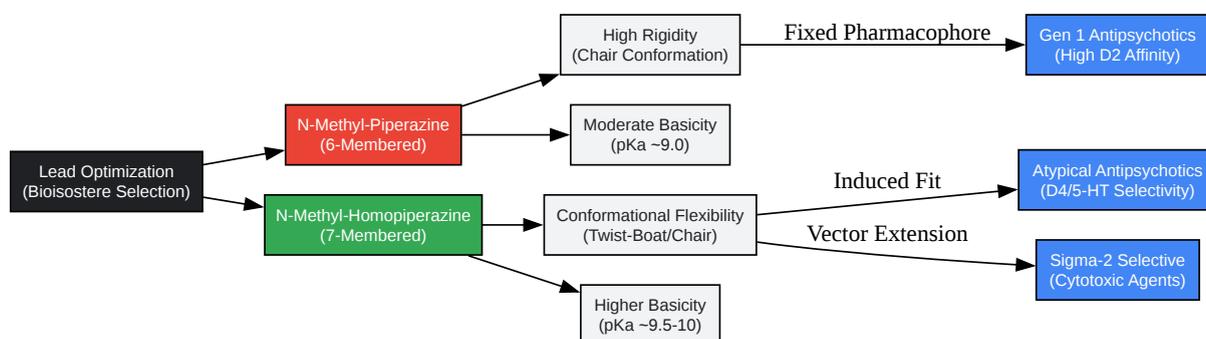
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- Homopiperazine Ligands: Can achieve

selectivity ratios > 40-fold [4].

Visualization: SAR Logic & Signaling

The following diagram illustrates the decision matrix for choosing between Piperazine and Homopiperazine scaffolds based on desired pharmacological outcomes.



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Caption: Decision matrix for scaffold selection. Green path indicates advantages of homopiperazine in achieving subtype selectivity (D4, Sigma-2).

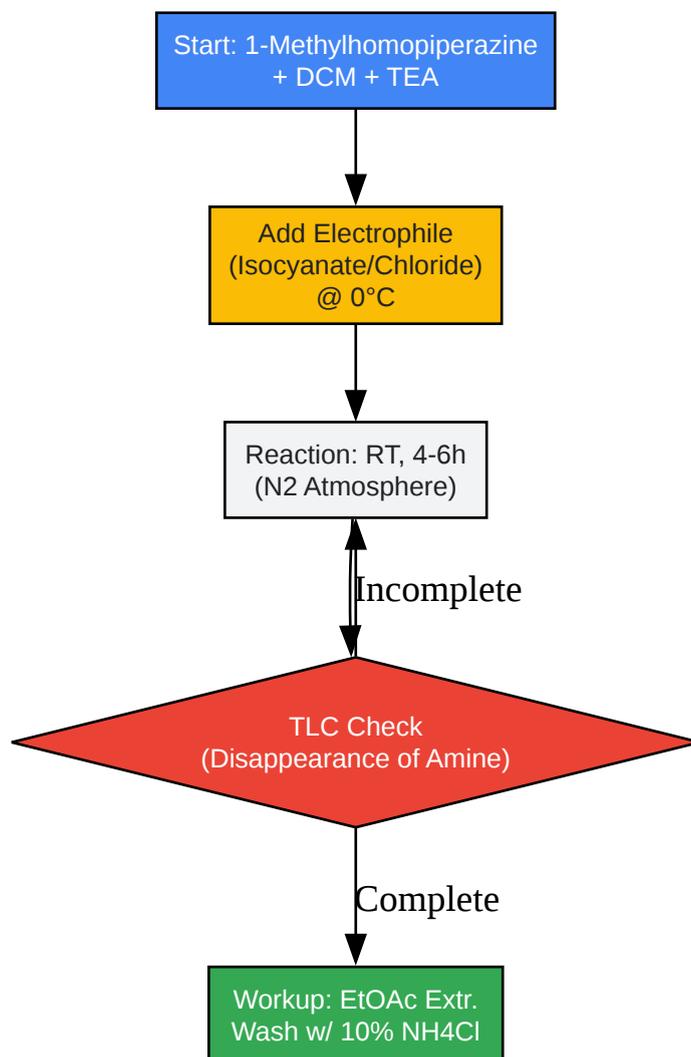
Experimental Protocols (Self-Validating Systems) Synthesis of N-Aryl-N'-Methyl-Homopiperazines

Objective: To synthesize a library of N-methyl-homopiperazine derivatives via nucleophilic substitution or urea formation. Starting Material: 1-Methylhomopiperazine (CAS: 4318-37-0).[2]
[3]

Protocol Workflow:

- Reagent Setup:
 - Dissolve 1-Methylhomopiperazine (1.0 eq) in anhydrous Dichloromethane (DCM).
 - Add Triethylamine (TEA, 3.0 eq) as a proton scavenger.
 - Validation Check: Ensure the system is under Nitrogen () atmosphere to prevent carbonate formation from air.
- Electrophile Addition:

- Cool reaction to .
- Dropwise add the Aryl Isocyanate or Aryl Chloride (1.0 eq).
- Causality: Slow addition prevents bis-alkylation or polymerization side reactions.
- Reaction & Monitoring:
 - Stir at Room Temperature (RT) for 4–6 hours.
 - Checkpoint: Monitor via TLC (Mobile phase: 8:2 Hexane:Ethyl Acetate).[4] The disappearance of the basic homopiperazine spot (low) confirms conversion.
- Workup:
 - Quench with water. Extract with Ethyl Acetate.
 - Wash organic layer with 10% Ammonium Chloride () to remove unreacted amine.
 - Dry over Sodium Sulfate () and concentrate.[4]



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Caption: Synthetic workflow for N-functionalization of methyl-homopiperazine. The TLC checkpoint ensures reaction completion before workup.

Radioligand Binding Assay (Sigma-2 Receptors)

Objective: Determine

values to assess SAR potency. Standard Ligand:

-DTG (1,3-Di-o-tolylguanidine).

- Membrane Prep: Homogenize rat liver (rich in

) in ice-cold Tris-sucrose buffer. Centrifuge at 1000g (remove debris), then 31,000g (pellet membranes).

- Masking: Add (+)-pentazocine (100 nM) to the assay buffer.
 - Causality: Pentazocine saturates sites, ensuring that any displacement of -DTG by the test compound is due to binding only.
- Incubation: Incubate membranes + Test Compound + -DTG for 120 min at .
- Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
- Data Analysis: Calculate and convert to using the Cheng-Prusoff equation.

References

- Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. National Institutes of Health (NIH). [[Link](#)]
- Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K. National Institutes of Health (NIH). [[Link](#)]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [[Link](#)]

- SYA 013 analogs as sigma-2 (σ_2) selective ligands: structure-affinity relationship studies. National Institutes of Health (NIH). [\[Link\]](#)

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Sources

- 1. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. CAS 4318-37-0: 1-methylhomopiperazine | CymitQuimica [cymitquimica.com]
- 3. N-Methylhomopiperazine | 4318-37-0 [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [file.scirp.org]
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